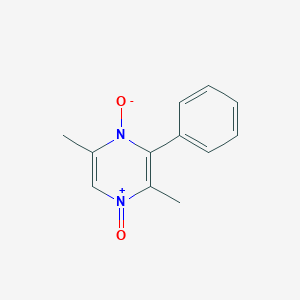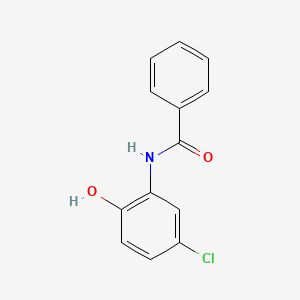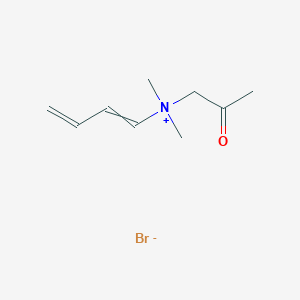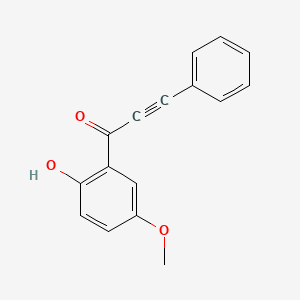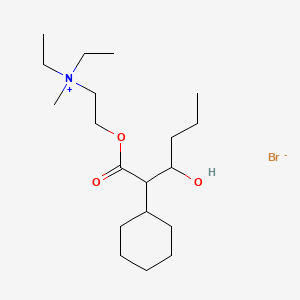
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is a complex organic compound with a variety of applications in scientific research and industry. This compound is known for its neurotropic spasmolytic action and is used as a sympathetic ganglion blocking agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves multiple steps, including the formation of intermediate compounds. The process typically starts with the reaction of diethylamine with 2-chloroethanol to form diethyl(2-hydroxyethyl)methylammonium chloride. This intermediate is then reacted with sodium bromide to produce diethyl(2-hydroxyethyl)methylammonium bromide. The final step involves the esterification of the bromide with alpha-(1-hydroxybutyl)cyclohexaneacetic acid under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its neurotropic spasmolytic action and potential use in treating neurological disorders.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate involves its interaction with specific molecular targets in the nervous system. The compound acts as a ganglion blocking agent by inhibiting the transmission of nerve impulses at the sympathetic ganglia. This results in a reduction of muscle spasms and relaxation of smooth muscles .
Comparison with Similar Compounds
Similar Compounds
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-phenylcyclohexaneglycolate: Another compound with similar neurotropic spasmolytic action.
Oxyphenonium bromide: An anticholinergic agent with similar pharmacological properties.
Uniqueness
Diethyl(2-hydroxyethyl)methylammonium bromide alpha-(1-hydroxybutyl)cyclohexaneacetate is unique due to its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a sympathetic ganglion blocking agent sets it apart from other similar compounds .
Properties
CAS No. |
100170-93-2 |
|---|---|
Molecular Formula |
C19H38BrNO3 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
2-(2-cyclohexyl-3-hydroxyhexanoyl)oxyethyl-diethyl-methylazanium;bromide |
InChI |
InChI=1S/C19H38NO3.BrH/c1-5-11-17(21)18(16-12-9-8-10-13-16)19(22)23-15-14-20(4,6-2)7-3;/h16-18,21H,5-15H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
XTXDMMRYKHSJHR-UHFFFAOYSA-M |
Canonical SMILES |
CCCC(C(C1CCCCC1)C(=O)OCC[N+](C)(CC)CC)O.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


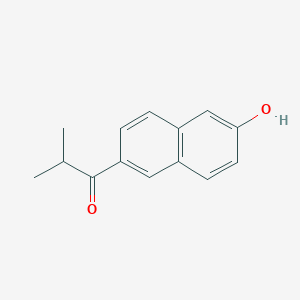
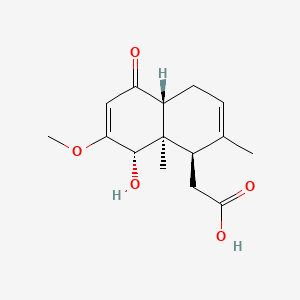
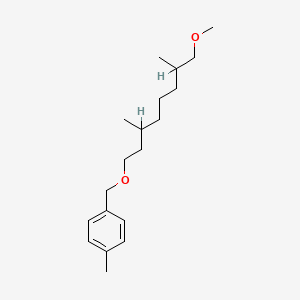
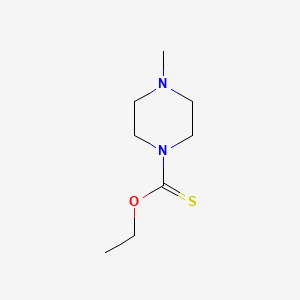

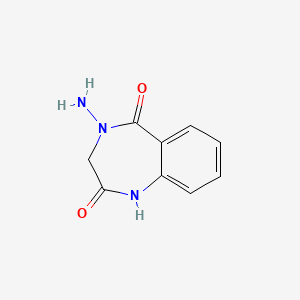
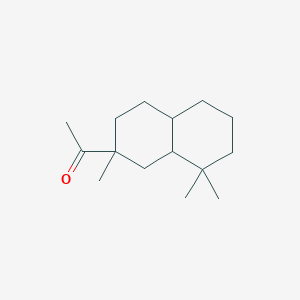
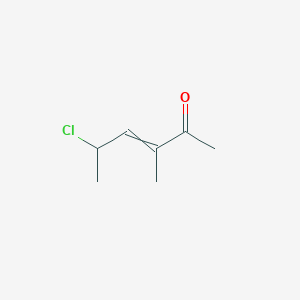
![{[(16,16,17,17,18,18,18-Heptafluorooctadecyl)oxy]methyl}benzene](/img/structure/B14342766.png)
